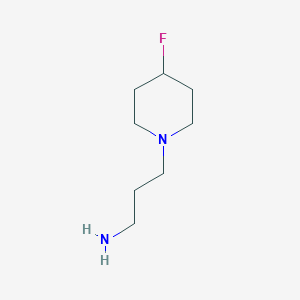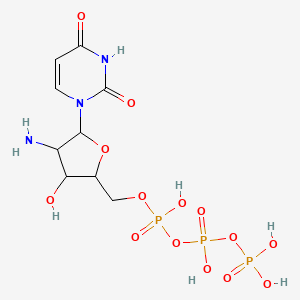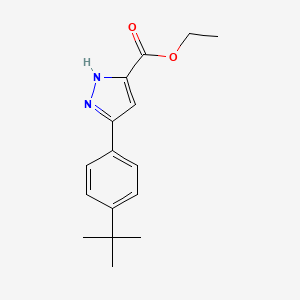![molecular formula C13H18BrNO2 B12081124 [(2S)-1-[2-(4-bromophenoxy)ethyl]pyrrolidin-2-yl]methanol](/img/structure/B12081124.png)
[(2S)-1-[2-(4-bromophenoxy)ethyl]pyrrolidin-2-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2S)-1-[2-(4-bromophenoxy)ethyl]pyrrolidin-2-yl]methanol is a chemical compound with the molecular formula C12H16BrNO. It is characterized by the presence of a pyrrolidine ring, a bromophenoxy group, and a methanol moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1-[2-(4-bromophenoxy)ethyl]pyrrolidin-2-yl]methanol typically involves the reaction of 4-bromophenol with 2-chloroethylamine to form 2-(4-bromophenoxy)ethylamine. This intermediate is then reacted with (S)-pyrrolidine-2-carboxaldehyde under reductive amination conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
化学反应分析
Types of Reactions
[(2S)-1-[2-(4-bromophenoxy)ethyl]pyrrolidin-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenoxy group can be reduced to a phenol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
[(2S)-1-[2-(4-bromophenoxy)ethyl]pyrrolidin-2-yl]methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
作用机制
The mechanism of action of [(2S)-1-[2-(4-bromophenoxy)ethyl]pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group may facilitate binding to hydrophobic pockets, while the pyrrolidine ring can interact with polar residues. These interactions can modulate the activity of the target protein, leading to the observed biological effects .
相似化合物的比较
Similar Compounds
1-[2-(4-Bromophenoxy)ethyl]pyrrolidine: Lacks the methanol moiety but shares the bromophenoxy and pyrrolidine groups.
2-(4-Bromophenoxy)ethanol: Contains the bromophenoxy group but lacks the pyrrolidine ring.
4-Bromophenol: Contains the bromophenoxy group but lacks the ethyl and pyrrolidine components.
Uniqueness
[(2S)-1-[2-(4-bromophenoxy)ethyl]pyrrolidin-2-yl]methanol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the pyrrolidine ring and the bromophenoxy group allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications .
属性
分子式 |
C13H18BrNO2 |
|---|---|
分子量 |
300.19 g/mol |
IUPAC 名称 |
[(2S)-1-[2-(4-bromophenoxy)ethyl]pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C13H18BrNO2/c14-11-3-5-13(6-4-11)17-9-8-15-7-1-2-12(15)10-16/h3-6,12,16H,1-2,7-10H2/t12-/m0/s1 |
InChI 键 |
BVMYYXYIHLJLPD-LBPRGKRZSA-N |
手性 SMILES |
C1C[C@H](N(C1)CCOC2=CC=C(C=C2)Br)CO |
规范 SMILES |
C1CC(N(C1)CCOC2=CC=C(C=C2)Br)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![O-[2-(3,5-Dichlorophenyl)ethyl]hydroxylamine](/img/structure/B12081058.png)
![3-[[1-[2-(4-Fluorophenyl)ethyl]piperidin-4-yl]-hydroxymethyl]-2-methoxyphenol](/img/structure/B12081061.png)






![N-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]-2-iodoacetamide](/img/structure/B12081086.png)
![7-(Ethoxycarbonylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12081096.png)

